molecular formula C19H15ClF2N2O B2562659 (E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one CAS No. 869366-10-9

(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one

Cat. No.: B2562659
CAS No.: 869366-10-9
M. Wt: 360.79
InChI Key: ADRUNBZCGFRJEL-ZHACJKMWSA-N
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Description

The compound “(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one” features a benzo[c]azepin-5(4H)-one core, a seven-membered heterocyclic ring system with a ketone group at position 5. Key structural attributes include:

  • 8-Chloro substituent: Positioned on the benzene ring fused to the azepinone core, likely influencing electronic properties and steric interactions.
  • 1-(2,6-Difluorophenyl) group: A fluorine-substituted aromatic ring at position 1, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs.

This structure is distinct from classical benzodiazepines due to its azepinone ring system and substitution pattern, which may confer unique pharmacological or physicochemical properties .

Properties

IUPAC Name

(4E)-8-chloro-1-(2,6-difluorophenyl)-4-(dimethylaminomethylidene)-3H-2-benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF2N2O/c1-24(2)10-11-9-23-18(17-15(21)4-3-5-16(17)22)14-8-12(20)6-7-13(14)19(11)25/h3-8,10H,9H2,1-2H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRUNBZCGFRJEL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN=C(C2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\CN=C(C2=C(C1=O)C=CC(=C2)Cl)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-8-chloro-1-(2,6-difluorophenyl)-4-((dimethylamino)methylene)-3H-benzo[c]azepin-5(4H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound belongs to the class of benzo[c]azepine derivatives, characterized by the following structural formula:

  • Chemical Formula : C19H15ClF2N2O
  • Molecular Weight : 360.79 g/mol
  • CAS Number : 1393381-43-5

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanism often involves the inhibition of DNA synthesis and interference with cell cycle progression.

A study on Mannich bases, which includes this compound, reported cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than 2 µg/mL against human breast cancer (MCF-7) cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription .
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compounds may cause G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • A study highlighted the cytotoxicity of Mannich bases against human colon cancer cell lines, noting that some exhibited 2.5 to 5.2-fold higher cytotoxicity compared to standard treatments like 5-fluorouracil .
Compound TypeCell Line TestedIC50 (µg/mL)Reference
Mannich BaseMCF-7< 2
Mannich BaseHuh-7> 5
Mannich BaseJurkat< 3

Pharmacological Potential Beyond Cancer

In addition to anticancer properties, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity : Some derivatives have shown potential as antibacterial and antifungal agents.
  • Neurological Effects : The dimethylamino group suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 8-Chloro-3-methyl-1-phenyl Analog
Molecular formula C₁₉H₁₆ClF₂N₂O C₁₆H₁₃ClN₂O
Molecular weight 367.80 g/mol 284.74 g/mol
Key substituents 8-Cl, 2,6-F₂Ph, N(CH₃)₂ 8-Cl, Ph, CH₃
LogP (predicted) ~3.5 ~2.8

Table 2: Comparative ¹H-NMR Data

Proton Environment Target Compound (δ, ppm) 8-Chloro-3-methyl-1-phenyl Analog (δ, ppm)
Aromatic protons 7.2–7.8 (m, 2,6-F₂Ph) 7.3–7.6 (m, Ph)
N(CH₃)₂ 3.1 (s)
C3-CH₃ 2.5 (s)

Research Findings

  • Synthetic challenges : Introducing the 2,6-difluorophenyl group requires specialized fluorination reagents (e.g., Selectfluor®), while the (E)-configured enamine demands stereoselective synthesis .
  • Toxicity considerations : Fluorinated analogs often exhibit reduced acute toxicity compared to chlorinated derivatives, though detailed TRI data are unavailable .

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